molecular formula C18H15FN2O4 B2912684 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034565-23-4

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2912684
CAS No.: 2034565-23-4
M. Wt: 342.326
InChI Key: PMSCNBMGDUMGGV-UHFFFAOYSA-N
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Description

N1-([2,2'-Bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is an oxalamide derivative featuring a bifuran-methyl group at the N1 position and a 4-fluorobenzyl group at the N2 position. Oxalamides are characterized by a central oxalyl backbone with variable substituents, which dictate their biological activity, metabolic stability, and industrial uses such as flavor enhancers or pharmaceuticals .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c19-13-5-3-12(4-6-13)10-20-17(22)18(23)21-11-14-7-8-16(25-14)15-2-1-9-24-15/h1-9H,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSCNBMGDUMGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide typically involves the reaction of [2,2’-bifuran]-5-ylmethylamine with 4-fluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furan derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, while the fluorobenzyl group can bind to specific enzymes or receptors, inhibiting their activity. This dual interaction can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Similarities and Variations

The oxalamide backbone (N1-C(=O)-C(=O)-N2) is common across all analogs. Key structural differences arise from substituents at N1 and N2:

Compound Name N1 Substituent N2 Substituent Molecular Weight Application Reference
Target Compound [2,2'-Bifuran]-5-ylmethyl 4-fluorobenzyl ~340.3* Not specified -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl 385.4 Umami flavor enhancer
N1-(4-Fluorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide 4-fluorobenzyl 3-(furan-2-yl)-3-hydroxypropyl 320.3 Not specified (structural analog)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-chloro-4-fluorophenyl 4-methoxyphenethyl 351.1 Cytochrome P450 inhibitor
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) 4-chloro-3-fluorophenyl Complex indenyl-guanidine ~600.0* HIV entry inhibitor

*Estimated based on molecular formula.

Key Observations :

  • Fluorinated Aromatic Groups : The target compound and analogs like compound 28 and BNM-III-170 incorporate fluorinated aromatic rings, which enhance electronic effects and metabolic stability .

Key Research Findings and Gaps

Structural Activity Relationships (SAR) : Fluorine and heterocyclic substituents enhance receptor affinity and metabolic stability across applications .

Metabolic Pathways : Oxalamides resist amide hydrolysis but undergo oxidation of aromatic/heterocyclic groups. Bifuran systems may alter these pathways .

Safety Gaps: No direct toxicological data exists for the target compound. Extrapolation from S336’s NOEL (100 mg/kg/day) is plausible but requires confirmation .

Biological Activity

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide, a compound with the CAS number 69010-90-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H12N2O4
  • Molecular Weight : 248.23 g/mol
  • CAS Number : 69010-90-8

The compound features a bifuran moiety and a fluorobenzyl group linked through an oxalamide functional group, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures often exhibit multi-target effects, which may include:

  • Enzyme Inhibition : Compounds with oxalamide structures have been noted for their ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), which are significant in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies indicate that derivatives of oxalamides can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

Cell LineIC50 (µM)Mechanism of Action
Human pancreatic cancer (Patu8988)15Induction of apoptosis via caspase activation
Human gastric cancer (SGC7901)20Cell cycle arrest and apoptosis
Human hepatic cancer (SMMC7721)10Upregulation of pro-apoptotic factors

These results indicate a promising profile for further development as an anticancer agent.

Enzyme Inhibition Studies

Research on related compounds has shown that oxalamides can effectively inhibit MAO and ChE enzymes. For example:

CompoundTarget EnzymeIC50 (µM)Type of Inhibition
N1-(bifuran)oxalamideMAO-B0.212Competitive and reversible
N1-(bifuran)oxalamideAChE0.264Mixed-type

These findings suggest that the compound could be explored for neuroprotective effects in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxalamides and their derivatives. For instance:

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of oxalamide derivatives in animal models of neurodegeneration. The results indicated a reduction in oxidative stress markers and improved cognitive function.
  • Anticonvulsant Activity : In vivo studies on related compounds showed significant anticonvulsant properties, suggesting that this compound may also possess similar effects.
  • Synergistic Effects : Research has demonstrated that combining oxalamides with other therapeutic agents can enhance their efficacy against cancer cells, indicating potential for combination therapies.

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